![molecular formula C10H19Cl3Ge B12608712 Trichloro[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]germane CAS No. 651032-57-4](/img/structure/B12608712.png)
Trichloro[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]germane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trichloro[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]germane is an organogermanium compound It features a germanium atom bonded to three chlorine atoms and a cyclohexyl group that is substituted with a methyl group and an isopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trichloro[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]germane typically involves the reaction of germanium tetrachloride with the corresponding cyclohexyl derivative. The reaction is usually carried out in an inert atmosphere to prevent the hydrolysis of germanium tetrachloride. The general reaction scheme is as follows:
GeCl4+(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity germanium tetrachloride and the corresponding cyclohexyl derivative is crucial to obtain a high yield and purity of the final product.
化学反应分析
Types of Reactions
Trichloro[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]germane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alkyl or aryl groups.
Reduction Reactions: The compound can be reduced to form germane derivatives with fewer chlorine atoms.
Oxidation Reactions: The germanium center can be oxidized to higher oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl or aryl lithium or Grignard reagents. The reactions are typically carried out in anhydrous solvents under inert atmosphere.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Major Products Formed
Substitution Reactions: The major products are organogermanium compounds with different substituents replacing the chlorine atoms.
Reduction Reactions: The products are partially or fully reduced germane derivatives.
Oxidation Reactions: The products are germanium compounds in higher oxidation states, such as germanium dioxide.
科学研究应用
Trichloro[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]germane has several scientific research applications:
Materials Science: It is used as a precursor for the synthesis of germanium-containing polymers and materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a reagent for introducing germanium into organic molecules, which can alter their reactivity and properties.
Biological Studies: Organogermanium compounds are studied for their potential biological activities, including anti-cancer and immunomodulatory effects.
Industrial Applications: It is used in the production of semiconductors and other electronic components due to the unique properties of germanium.
作用机制
The mechanism of action of trichloro[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]germane depends on the specific application:
In Organic Synthesis: The compound acts as a source of germanium, which can participate in various chemical reactions, altering the reactivity and properties of the target molecules.
In Biological Systems: The exact mechanism is not fully understood, but it is believed that the germanium center can interact with biological molecules, potentially affecting cellular processes and signaling pathways.
相似化合物的比较
Trichloro[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]germane can be compared with other organogermanium compounds such as:
Tetrachlorogermane: Lacks the cyclohexyl group and has different reactivity and applications.
Trichloromethylgermane: Contains a methyl group instead of the cyclohexyl group, leading to different chemical properties.
Trichloroethylgermane: Contains an ethyl group, which also alters its reactivity and applications.
The uniqueness of this compound lies in the presence of the substituted cyclohexyl group, which imparts specific steric and electronic effects, making it suitable for particular applications in materials science and organic synthesis.
属性
CAS 编号 |
651032-57-4 |
|---|---|
分子式 |
C10H19Cl3Ge |
分子量 |
318.2 g/mol |
IUPAC 名称 |
trichloro-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]germane |
InChI |
InChI=1S/C10H19Cl3Ge/c1-7(2)9-5-4-8(3)6-10(9)14(11,12)13/h7-10H,4-6H2,1-3H3/t8-,9+,10-/m1/s1 |
InChI 键 |
OMQAGBOORATYRZ-KXUCPTDWSA-N |
手性 SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)[Ge](Cl)(Cl)Cl)C(C)C |
规范 SMILES |
CC1CCC(C(C1)[Ge](Cl)(Cl)Cl)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


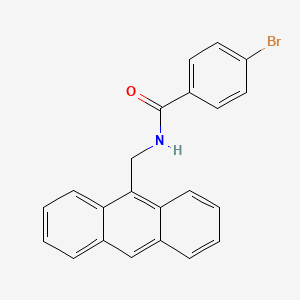
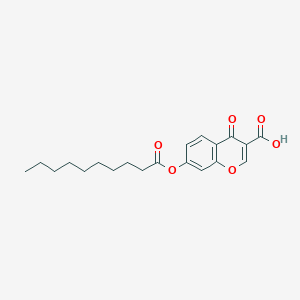
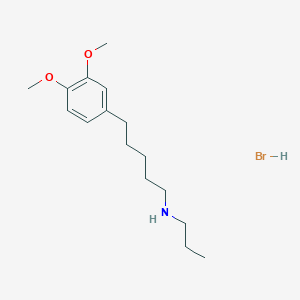

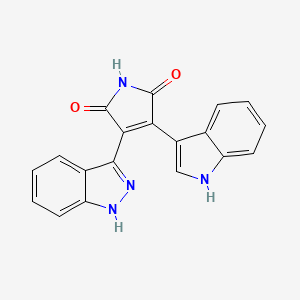
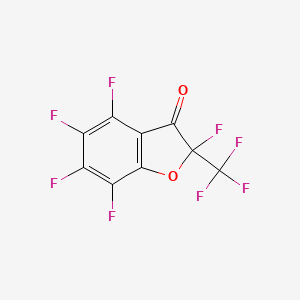
![4-Isoquinolinecarbonitrile, 5-[[1-(3-hydroxypropyl)-4-piperidinyl]oxy]-](/img/structure/B12608684.png)
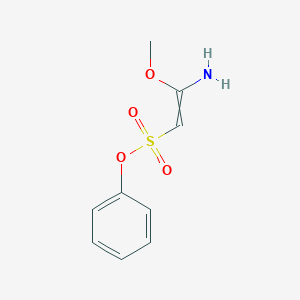

![3-{2-[2-Methyl-5-(propan-2-yl)phenoxy]acetamido}benzoic acid](/img/structure/B12608707.png)
methanone](/img/structure/B12608714.png)
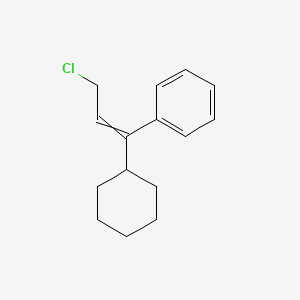
![5-chloro-3-(phenylsulfonyl)-2-[4-(4-pyridinyl)-2-thiazolyl]-1H-Indole](/img/structure/B12608719.png)
![2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[2.2.1]heptane](/img/structure/B12608723.png)
